molecular formula C13H9Cl2FO B7724048 (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol CAS No. 844683-34-7

(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol

Cat. No.: B7724048
CAS No.: 844683-34-7
M. Wt: 271.11 g/mol
InChI Key: JYUCCSXEMRMCPG-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is an organic compound with the molecular formula C₁₃H₉Cl₂FO It is a member of the phenylmethanol family, characterized by the presence of both chloro and fluoro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 4-chlorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Corresponding ketone

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-fluorophenyl)piperazine: A psychoactive drug with similar substituents on the phenyl ring.

    3-Chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    4-Chlorophenyl chloroformate: Utilized in the synthesis of various organic compounds.

Uniqueness

(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is unique due to its specific combination of chloro and fluoro substituents on the phenyl rings, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUCCSXEMRMCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223215
Record name 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-34-7
Record name 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared starting from 5.00 g (26.12 mmol) of 4-chlorobromobenzene and 4.97 g (31.34 mmol) of 4-fluoro-3-chlorobenzaldehyde in analogy to the synthesis of the compound from Example 175A. 5.57 g (77% of theory) of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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